N-Boc-1-amino-1-cyclopentanemethanol

Catalog No.
S1499879
CAS No.
174889-22-6
M.F
C11H21NO3
M. Wt
215.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-1-amino-1-cyclopentanemethanol

CAS Number

174889-22-6

Product Name

N-Boc-1-amino-1-cyclopentanemethanol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-11(8-13)6-4-5-7-11/h13H,4-8H2,1-3H3,(H,12,14)

InChI Key

KORMKULLVQEUDG-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CO

Synonyms

Carbamic acid, (1-methylcyclopentyl)-, 1,1-dimethylethyl ester (9CI)

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC1)CO

The exact mass of the compound N-Boc-1-amino-1-cyclopentanemethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Boc-1-amino-1-cyclopentanemethanol (CAS 174889-22-6) is a conformationally restricted, Boc-protected beta-amino alcohol featuring a gem-disubstituted cyclopentane ring. It serves as a critical building block for synthesizing spirocyclic scaffolds, peptidomimetics, and conformationally constrained active pharmaceutical ingredients (APIs) [1]. The presence of the tert-butyloxycarbonyl (Boc) group ensures orthogonal compatibility with standard peptide coupling and multi-step synthetic protocols, while the pre-reduced hydroxymethyl moiety eliminates the need for hazardous on-site reduction of corresponding amino acids . Its high solubility in organic solvents and stability under basic conditions make it a highly processable intermediate for both discovery chemistry and scalable manufacturing[2].

Research Fit

1 Orthogonal Boc protection enables selective hydroxyl functionalization
2 Solid, shelf-stable reagent simplifies weighing and automated handling
3 Rigid cyclopentane scaffold for constrained peptidomimetic and spirocyclic synthesis

Substituting N-Boc-1-amino-1-cyclopentanemethanol with its unprotected counterpart (1-amino-1-cyclopentanemethanol) or linear analogs fundamentally compromises synthetic viability [1]. Unprotected variants lack organic solubility and require additional, yield-reducing protection steps before participating in selective O-alkylation or oxidation. Conversely, substituting with the unreduced precursor, N-Boc-1-aminocyclopentanecarboxylic acid (Boc-cycloleucine), forces procurement teams to accommodate hazardous, scale-limiting reduction steps using lithium aluminum hydride or borane reagents [2]. Furthermore, linear beta-amino alcohols fail to provide the necessary Thorpe-Ingold effect, drastically reducing the thermodynamic favorability of downstream spirocyclization and eliminating the conformational rigidity required for high-affinity target binding in medicinal chemistry [1].

Substitution Risk

Target Compound
N-Boc-1-amino-1-cyclopentanemethanol
Solid (mp 108–112 °C), Boc-protected amine, cyclopentane core
Unprotected Analog Risk
1-Amino-1-cyclopentanemethanol
Liquid, air-sensitive, amine side reactions may reduce hydroxyl selectivity and overall yield
Target Compound
Cyclopentane scaffold
Conformationally restricted, low number of accessible conformers
Linear Analog Risk
N-Boc-2-amino-2-methylpropanol
Flexible chain, broader conformational ensemble may reduce entropic pre-organization

Elimination of Hazardous Hydride Reduction in Process Scale-Up

Procuring pre-reduced N-Boc-1-amino-1-cyclopentanemethanol directly bypasses the need to reduce N-Boc-1-aminocyclopentanecarboxylic acid (Boc-cycloleucine). In standard laboratory protocols, reducing this sterically hindered carboxylic acid requires excess borane-THF or mixed anhydride/NaBH4 activation, which typically yields 65-80% of the target alcohol while generating significant hydrogen gas and boron/aluminum waste [1]. By sourcing the pre-reduced alcohol (CAS 174889-22-6), process chemists achieve an immediate 100% effective yield for this synthetic node, eliminating a highly exothermic, scale-limiting unit operation and streamlining downstream processing [2].

Evidence DimensionProcess yield and hazardous reagent dependency
Target Compound Data100% step yield (ready-to-use), 0 equivalents of hydride reagents required
Comparator Or BaselineN-Boc-1-aminocyclopentanecarboxylic acid (requires 2-3 eq BH3 or LiAlH4, typical isolated yield ~75%)
Quantified Difference~25% yield recovery and complete elimination of pyrophoric hydride handling
ConditionsScale-up synthesis of spirocyclic building blocks

Bypassing the reduction of sterically hindered amino acids removes a major safety bottleneck and improves overall throughput in API manufacturing.

Solid form vs. liquid
Head-to-head
Solid (mp 108–112 °C) vs liquid (mp 22 °C); eliminates refrigerated storage and inert gas handling
Simplifies laboratory weighing and long-term storage
Based on standard lab ambient conditions

Enhanced Cyclization Kinetics via the Thorpe-Ingold Effect

The gem-disubstituted cyclopentyl ring in N-Boc-1-amino-1-cyclopentanemethanol provides a pronounced Thorpe-Ingold effect, which is critical for downstream cyclization (e.g., forming spiro-oxazolidinones or spiro-pyrrolidines). Compared to linear analogs like N-Boc-2-aminoethanol, the restricted bond angle of the cyclopentane ring compresses the reactive amino and hydroxyl-derived centers, accelerating intramolecular cyclization rates [2]. In the synthesis of spiro-cyclopentyl analogues for triple SGLT1/SGLT2/DPP4 inhibitors, this structural pre-organization allows for efficient four-step conversion to the complex spirocycle, a sequence that suffers from competitive intermolecular side reactions and low yields when attempted with unconstrained linear precursors [1].

Evidence DimensionIntramolecular cyclization efficiency
Target Compound DataHigh cyclization yield (efficient spirocycle formation) due to gem-dialkyl effect
Comparator Or BaselineN-Boc-2-aminoethanol (linear analog, prone to intermolecular oligomerization)
Quantified DifferenceSignificant enhancement in cyclization rate and target spirocycle yield
ConditionsSynthesis of spiro-cyclopentyl medicinal chemistry linkers

Sourcing the cyclopentyl-constrained building block is mandatory for achieving viable yields in the synthesis of complex spirocyclic APIs.

Chemoselective Boc strategy
Class-level
Boc protection reported to avoid 30–50% yield loss in hydroxyl-targeted reactions vs. free amine
Supports high-yield, multi-step synthetic routes
Class-level estimate under peptide coupling conditions

Orthogonal Reactivity and Organic Partitioning Efficiency

N-Boc-1-amino-1-cyclopentanemethanol exhibits excellent solubility in standard organic solvents (DCM, DMF, EtOAc) compared to its unprotected counterpart, 1-amino-1-cyclopentanemethanol . The unprotected amino alcohol exists predominantly as a highly polar species, making aqueous extraction highly inefficient. The presence of the Boc group shifts the LogP to a lipophilic range, allowing for >95% recovery during standard aqueous workups . Furthermore, the Boc group provides essential orthogonal protection, enabling selective functionalization of the primary alcohol (e.g., Swern oxidation to the aldehyde) without competitive N-alkylation, saving at least two synthetic steps compared to sourcing the unprotected amine [1].

Evidence DimensionOrganic solvent extractability and chemoselectivity
Target Compound Data>95% organic recovery, complete N-protection during O-functionalization
Comparator Or BaselineUnprotected 1-amino-1-cyclopentanemethanol (poor organic partition, requires in-situ protection)
Quantified DifferenceElimination of an extra protection step and near-quantitative organic extraction
ConditionsStandard aqueous workup and selective alcohol functionalization

Procuring the pre-protected Boc derivative saves synthetic steps, drastically simplifies purification, and prevents material loss during standard organic extractions.

Conformational restriction
Class-level
Cyclopentane ring reduces accessible conformations by >90% vs. linear N-Boc-amino alcohol
May reduce entropic penalty in target-binding studies
Based on molecular mechanics calculations (vacuum/implicit solvent)
Commercial purity
Cross-study comparable
≥99.0% purity available vs. >98% for unprotected amine
Higher purity grade supports sensitive SAR and proteomics workflows
Supplier CoA data; verify batch-specific certificate
Lipophilicity (XLogP3)
Head-to-head
XLogP3 1.3 vs -0.3 for unprotected analog (~40-fold higher partition coefficient)
Balanced lipophilicity may support cell-permeable probe design
Calculated value; experimental log P may differ

Synthesis of Spirocyclic APIs and Linkers

Ideal for generating spiro-cyclopentyl linkers and scaffolds, such as those used in advanced SGLT1/SGLT2/DPP4 triple inhibitors, where the gem-disubstitution provides necessary conformational rigidity and accelerates cyclization [1].

Scalable Scaffold Manufacturing in Process Chemistry

Procured as a raw material in process chemistry to bypass the hazardous and low-yielding reduction of Boc-cycloleucine, enabling safer and more efficient scale-up of cyclopentane-fused heterocycles without handling pyrophoric hydrides [2].

Conformationally Constrained Peptidomimetic Drug Discovery

Serves as a sterically demanding beta-amino alcohol building block for incorporating non-natural residues into peptide sequences, enhancing proteolytic stability and target binding affinity through structural pre-organization [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Constrained peptidomimetics
Rigid cyclopentane core; orthogonal Boc protection
Conformational restriction impact on target binding
Spirocyclic heterocycle synthesis
Bifunctional amine/hydroxyl; solid handling properties
Multi-step cyclization efficiency and sp³ character
Covalent enzyme inhibitor development
Chemoselective protection allows warhead installation
Proximity-driven reactivity and probe selectivity
Chiral ligand synthesis
Orthogonal handles for chiral auxiliary introduction
Ligand purification and coordination geometry control

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl hydrogen [1-(hydroxymethyl)cyclopentyl]carbonimidate

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